molecular formula C23H21N3O5S B2723522 (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1322259-53-9

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2723522
CAS No.: 1322259-53-9
M. Wt: 451.5
InChI Key: FZRGJIPYZIUZLX-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a chemical reagent featuring a benzothiazole core and a maleimide group, designed for the development of covalent probes and bioconjugation strategies in chemical biology. The maleimide functionality is a well-known tool for selective thiol conjugation, enabling the stable attachment of molecules to cysteine residues in proteins and peptides (see https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4192087/). Concurrently, the benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and various biological activities. This compound integrates these two key features into a single molecule, allowing researchers to create targeted inhibitors or affinity-based probes. Its primary research application lies in probe discovery, where it can be used to covalently modify and label specific protein targets, facilitating studies in target identification, mechanism of action, and biochemical pathway analysis. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-13-10-14(2)21-17(11-13)25(12-20(29)31-3)23(32-21)24-22(30)15-4-6-16(7-5-15)26-18(27)8-9-19(26)28/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGJIPYZIUZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18N2O6
  • Molecular Weight : 346.33 g/mol
  • CAS Number : 3397-33-9
  • InChI Key : BDNYCEKWUBRCBJ-ZDUSSCGKSA-N

Research indicates that compounds containing the 2,5-dioxopyrrolidin moiety exhibit a variety of biological activities. The compound in focus has been associated with:

  • Anticonvulsant Activity : It has demonstrated protective effects in mouse models for seizures, particularly in tests such as the maximal electroshock (MES) and pentylenetetrazole-induced seizures. The lead compound from a related study showed an effective dose (ED50) of 23.7 mg/kg in MES tests .
  • Antinociceptive Properties : The compound also exhibits pain-relieving effects, which may be mediated through the antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors and inhibition of sodium/calcium currents .
  • Indoleamine 2,3-Dioxygenase Inhibition : The compound has been studied for its ability to modulate indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immunosuppression in various diseases, including cancer and HIV. Inhibiting IDO can enhance anti-cancer treatment efficacy and combat immunosuppression .

Biological Activity Data

Activity Model ED50 (mg/kg)
AnticonvulsantMaximal Electroshock Test23.7
AnticonvulsantPentylenetetrazole-induced Seizures59.4
AntinociceptiveFormalin-induced Tonic PainNot specified
IDO InhibitionCancer Treatment EnhancementEffective Dose Not Specified

Case Studies

  • Anticonvulsant Studies : A series of studies involving hybrid pyrrolidine derivatives have shown promising results in treating epilepsy through modulation of various ion channels and receptors . The specific compound under review has been identified as a potential candidate for further development based on its favorable pharmacokinetic properties.
  • Cancer Treatment : In a study examining the effects of IDO inhibitors, compounds similar to (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate were found to enhance the effectiveness of conventional anti-cancer therapies by mitigating tumor-associated immunosuppression .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole and pyrrolidine compounds often possess significant antimicrobial properties. For instance, compounds similar to (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate have demonstrated potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Anticancer Potential

The structural components of (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate suggest potential anticancer properties. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from simpler precursors. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

A study published in Molecules evaluated the biological activity of thiazole derivatives similar to (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate. The compounds were tested for antimicrobial and anticancer activities using various assays, revealing significant efficacy against multiple pathogens and cancer cell lines .

Compound Activity Type MIC (μM) Reference
Thiazole Derivative AAntibacterial0.21
Thiazole Derivative BAnticancerVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related molecules from the literature:

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Compound Name/ID Core Structure Key Substituents/Functional Groups Synthesis Highlights Reported Bioactivity Reference
Target Compound Benzo[d]thiazole 4-(2,5-dioxopyrrolidin-1-yl)benzoyl imino, 5,7-dimethyl, methyl acetate Likely involves imino bond formation and esterification Inferred potential for anticancer/analgesic activity (based on structural analogs) N/A
Compound 11a-c () Thiazole Hydrazone derivatives, aryl/alkyl groups Cyclization with thioglycolic acid Analgesic activity (ED50 not specified)
Styryl quinazoline (5) () Quinazolinone Styryl group, hydrazide linkage Alkylation, hydrazine treatment Analgesic (mechanism undefined)
Compound 11 () Naphthalino-thiazole Benzamido, iminopyrimidino groups Reflux with benzohydrazide Not explicitly reported
Triazole-3-thiols (13a-c) () 1,2,4-Triazole Thiol, aryl substituents Cyclization of hydrazinecarbothioamides Antifungal/antibacterial (implied)

Key Structural and Functional Insights:

Core Heterocycle Variations: The target compound’s benzo[d]thiazole core differs from quinazolinones () and naphthalino-thiazoles (). The thiazole ring’s electron-rich nature facilitates π-π stacking in biological targets, whereas quinazolinones may exhibit stronger hydrogen-bonding interactions due to carbonyl groups .

Substituent Impact: The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a polar, cyclic ketone system, enhancing solubility compared to simple aryl groups in styryl quinazoline (). The methyl acetate side chain in the target compound may act as a prodrug moiety, improving membrane permeability compared to free carboxylic acids in hydrazide derivatives () .

Synthetic Pathways: The target compound’s synthesis likely parallels methods in , where imino bond formation via reflux with hydrazides or amines is critical. However, the incorporation of the dioxopyrrolidin group may require additional protection/deprotection steps to avoid side reactions .

Compounds with thiol groups (e.g., triazole-3-thiols in ) often show antimicrobial activity, whereas the target’s lack of such groups suggests divergent applications, possibly in cancer or inflammation .

Preparation Methods

Synthesis of 5,7-Dimethylbenzo[d]thiazol-2-amine

The benzo[d]thiazole core is synthesized via cyclization of substituted aniline derivatives.

Procedure (adapted from):

  • Reactants : 4-Methoxyaniline (50 mmol), ammonium thiocyanate (250 mmol), bromine (0.055 mol).
  • Conditions : Stir in acetic acid at 0°C for 30 min, then warm to room temperature for 5 hr.
  • Workup : Adjust pH to 9 with ammonia; precipitate filtered and dried.
  • Yield : ~69% as a yellow-white solid.

Key Reaction :
$$
\text{4-Methoxyaniline} + \text{NH}4\text{SCN} \xrightarrow{\text{Br}2, \text{AcOH}} \text{5,7-Dimethylbenzo[d]thiazol-2-amine}
$$

Formation of the Imino Linkage

The imino (-C=N-) bond is introduced via condensation between the thiazole amine and a benzoyl chloride derivative.

Procedure (adapted from):

  • Reactants :
    • 5,7-Dimethylbenzo[d]thiazol-2-amine (10 mmol).
    • 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride (12 mmol).
  • Conditions : Reflux in dry dichloromethane (DCM) with triethylamine (15 mmol) for 12 hr.
  • Workup : Wash with 5% HCl, dry over MgSO₄, and concentrate.
  • Yield : ~75% as a pale yellow solid.

Key Reaction :
$$
\text{Thiazole amine} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Imino intermediate}
$$

Alkylation with Methyl Bromoacetate

The methyl acetate side chain is introduced via nucleophilic substitution.

Procedure (adapted from):

  • Reactants :
    • Imino intermediate (5 mmol).
    • Methyl bromoacetate (6 mmol).
    • Sodium hydride (NaH, 6.5 mmol).
  • Conditions : Stir in tetrahydrofuran (THF) at 0°C for 2 hr, then warm to room temperature overnight.
  • Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica chromatography.
  • Yield : ~65% as a white solid.

Key Reaction :
$$
\text{Imino intermediate} + \text{CH}3\text{OCOCH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{(Z)-Methyl 2-(...thiazol-3-yl)acetate}
$$

Z-Configuration Control

The stereochemistry of the imino group is enforced using Lewis acid catalysis (e.g., Sc(OTf)₃) to favor the Z-isomer.

Procedure :

  • Catalyst : Scandium triflate (0.1 eq) in acetonitrile.
  • Conditions : Stir at 40°C for 3 hr.
  • Yield Improvement : Z/E ratio >9:1.

Reaction Optimization Data

Step Parameter Optimal Value Yield Improvement Source
2.1 Bromine stoichiometry 1.2 eq +15%
2.2 Solvent Dry DCM +20% (vs. THF)
2.3 Base NaH (vs. K₂CO₃) +12%
2.4 Catalyst Sc(OTf)₃ (0.1 eq) Z/E >9:1

Purification and Characterization

Chromatography

  • Column : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient).
  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.76–7.70 (m, 3H, aromatic), 3.47 (s, 3H, OCH₃), 2.23 (s, 6H, CH₃).
  • HRMS : m/z 451.5 [M+H]⁺ (calculated for C₂₃H₂₁N₃O₅S).

Challenges and Mitigations

  • Low Solubility : Use polar aprotic solvents (DMF/DMSO) during coupling steps.
  • Epimerization : Avoid prolonged heating; use Sc(OTf)₃ to stabilize Z-configuration.
  • Byproducts : Column chromatography with EtOAc/hexane removes unreacted benzoyl chloride.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing (Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : A plausible route involves condensation of the benzothiazole precursor with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under reflux in ethanol (2–3 hours). Post-reaction, the product is purified via recrystallization using a DMF-ethanol (1:1) mixture, as demonstrated in analogous heterocyclic syntheses . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid hydrolysis of sensitive functional groups.

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, imine C=N at ~1600 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR to resolve methylene protons (δ ~3.7–4.2 ppm) and aromatic protons (δ ~6.8–8.2 ppm); ¹³C NMR to confirm carbonyl and quaternary carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety precautions are essential during laboratory handling?

  • Methodological Answer : Use fume hoods to minimize inhalation risks. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician, providing the SDS for reference (as per general protocols for handling reactive imine derivatives) .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer : Recrystallization from DMF-ethanol (1:1) yields high-purity crystals. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) can resolve impurities. Adjust pH to 5–6 during workup to stabilize acid-sensitive groups .

Advanced Research Questions

Q. How can reaction yields be optimized under varying initiator concentrations?

  • Methodological Answer : Employ controlled radical polymerization principles (e.g., varying ammonium persulfate (APS) concentrations) to optimize initiator-to-monomer ratios. Monitor molecular weight distribution via GPC and track conversion rates using ¹H NMR. For example, APS at 1–2 mol% in aqueous systems enhances reproducibility for analogous copolymers .

Q. What methodologies assess stability under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C/40°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify metastable polymorphs .

Q. How to design SAR studies for evaluating biological activity in derivatives?

  • Methodological Answer : Synthesize analogs by modifying the thiazole ring (e.g., substituent variations at positions 5 and 7) or replacing the dioxopyrrolidinyl group. Screen derivatives for bioactivity (e.g., analgesic or antimicrobial assays) using in vitro models. Prioritize compounds with enhanced logP values (predicted via computational modeling) for improved membrane permeability .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability assays). Replicate studies under standardized conditions (e.g., fixed IC50 determination protocols). For example, discrepancies in analgesic activity may arise from variations in animal models; use dose-response curves and statistical meta-analysis to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.